Erythorbic acid

Catalog No.
S869418
CAS No.
89-65-6
M.F
C6H8O6
M. Wt
176.12 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Erythorbic acid

CAS Number

89-65-6

Product Name

Erythorbic acid

IUPAC Name

2-(1,2-dihydroxyethyl)-3,4-dihydroxy-2H-furan-5-one

Molecular Formula

C6H8O6

Molecular Weight

176.12 g/mol

InChI

InChI=1S/C6H8O6/c7-1-2(8)5-3(9)4(10)6(11)12-5/h2,5,7-10H,1H2

InChI Key

CIWBSHSKHKDKBQ-UHFFFAOYSA-N

SMILES

C(C(C1C(=C(C(=O)O1)O)O)O)O

Synonyms

Araboascorbic Acid; Araboascorbic Acid, D-; D-(-)-Isoascorbic Acid; D-Araboascorbic Acid; D-Erythorbic Acid; D-Isoascorbic Acid; D-arabino-Ascorbic Acid; E 315; Erycorbin; Glucosaccharonic Acid; Isoascorbic Acid; Isovitamin C; Mercate 5; NSC 8117; Ne

Canonical SMILES

C(C(C1C(=C(C(=O)O1)O)O)O)O

Antioxidant Properties

Erythorbic acid, like vitamin C, acts as an antioxidant. Antioxidants are compounds that help protect cells from damage caused by free radicals. Free radicals are unstable molecules that can damage DNA and other cellular components, contributing to various health conditions.

Studies have shown that erythorbic acid can scavenge free radicals and prevent oxidative damage in cell cultures and isolated tissues []. This property makes it a potential tool for researchers investigating the role of oxidative stress in various diseases.

Food Science Research

Erythorbic acid is widely used as a food additive due to its antioxidant properties. It helps prevent spoilage and discoloration in processed foods, particularly meats and cured meats []. Researchers in food science utilize erythorbic acid to study its effectiveness in preserving food quality and extending shelf life.

Analytical Chemistry Applications

Due to its structural similarity to vitamin C, erythorbic acid can interfere with certain analytical techniques used to measure vitamin C levels in biological samples. Researchers in analytical chemistry employ erythorbic acid to develop and validate methods for distinguishing between erythorbic acid and vitamin C in food and biological samples [].

Erythorbic acid, also known as isoascorbic acid or D-araboascorbic acid, is a stereoisomer of ascorbic acid (vitamin C). It is distinguished by its unique structural configuration, differing from ascorbic acid primarily in the orientation of the hydroxyl and hydrogen groups on the fifth carbon atom. Erythorbic acid is synthesized through a reaction between methyl 2-keto-D-gluconate and sodium methoxide. Additionally, it can be derived from sucrose or produced by specific strains of Penicillium fungi, making it a versatile compound in food chemistry .

Food Preservation

Erythorbic acid acts as an antioxidant in food by inhibiting the oxidation of fats and preventing color changes. It also helps maintain the flavor and nutritional value of processed foods.

Iron Absorption Enhancement

Studies suggest erythorbic acid may enhance the absorption of non-heme iron (iron from plant sources) in the body []. The exact mechanism is not fully understood, but it might involve reducing ferric iron (Fe3+) to ferrous iron (Fe2+), a form more readily absorbed by the intestines [].

Erythorbic acid is generally considered safe for consumption when used within recommended intake levels. Its safety is supported by its approval as a food additive by regulatory bodies like the FDA (E number E315) []. However, excessive consumption might cause mild gastrointestinal discomfort in some individuals [].

Erythorbic acid is not flammable and exhibits no significant hazards regarding reactivity [].

Erythorbic acid exhibits several biological activities, although it is significantly less potent than ascorbic acid in terms of vitamin C activity. Research indicates that erythorbic acid enhances nonheme iron absorption, which is crucial for individuals with iron deficiency. Clinical trials have shown that erythorbic acid does not affect vitamin C metabolism significantly but may play a role in oxidative stress responses and has potential antitumor activity by inducing cytotoxic effects on certain cancer cell lines .

The synthesis of erythorbic acid can be achieved through various methods:

  • Chemical Synthesis: The primary method involves the reaction between methyl 2-keto-D-gluconate and sodium methoxide.
  • Biotechnological Production: Erythorbic acid can be produced using genetically modified strains of Penicillium or through fermentation processes involving Saccharomyces cerevisiae.
  • From Sucrose: Erythorbic acid can also be synthesized from sucrose via enzymatic pathways.

These methods highlight the compound's versatility and potential for large-scale production in food and pharmaceutical industries .

Erythorbic acid serves multiple applications:

  • Food Preservation: It is widely used as an antioxidant in processed foods, particularly in cured meats and frozen vegetables. Its ability to scavenge oxygen helps prevent spoilage and maintain freshness.
  • Pharmaceuticals: Erythorbic acid is utilized in oral formulations due to its antioxidant properties, although it has only about 5% of the vitamin C activity of ascorbic acid.
  • Nutritional Supplements: It is sometimes included in dietary supplements aimed at enhancing iron absorption .

Studies have explored the interactions of erythorbic acid with various compounds:

  • With Hydroxylamines: The presence of hydroxylamines enhances the oxygen scavenging capacity of erythorbic acid.
  • Transition Metals: Transition metal ions like manganese, nickel, and copper improve the scavenging performance by facilitating electron transfer processes.
  • In Food Systems: Research indicates that erythorbic acid's effectiveness as an oxygen scavenger can vary based on pH levels and the presence of mineral ions .

Erythorbic acid shares similarities with several other compounds, particularly those related to vitamin C:

CompoundStructure DifferenceVitamin ActivityPrimary Use
Ascorbic AcidDifferent configuration on carbon 5HighAntioxidant, nutritional supplement
D-isoascorbic AcidStructural isomer; similar propertiesLowFood preservative
L-ascorbic AcidEnantiomer; different optical activityHighAntioxidant, essential nutrient

Erythorbic acid's uniqueness lies in its lower biological activity compared to ascorbic acid while still retaining significant antioxidant properties. Its role as an effective food preservative and enhancer of iron absorption distinguishes it from other related compounds .

Historical Synthesis Routes: Methyl 2-Keto-D-Gluconate Alkalinization

The classical synthesis of erythorbic acid originated from groundbreaking work conducted in 1933 by German chemists Kurt Maurer and Bruno Schiedt [1]. This historical methodology involves the fundamental reaction between methyl 2-keto-D-gluconate and sodium methoxide, representing the cornerstone of early erythorbic acid production [1] [8]. The mechanism proceeds through alkalinization of the methyl ester derivative, where methyl 2-keto-D-gluconate undergoes nucleophilic attack by sodium methoxide, initiating lactonization and subsequent enolization reactions [32].

The synthesis pathway begins with calcium 2-keto-D-gluconate, which undergoes esterification with methanol in the presence of sulfuric acid to yield methyl 2-keto-D-gluconate [32]. This intermediate then reacts with sodium methylate under controlled conditions to form sodium araboascorbate through simultaneous lactonization and enolization processes [32]. The final acidification step converts the sodium salt to erythorbic acid, completing the synthetic sequence [27].

Table 1: Historical Synthesis Parameters for Methyl 2-Keto-D-Gluconate Route

ParameterOptimal ConditionsYield Efficiency
Esterification Temperature60-70°C85-90%
Reaction Time5-6 hours-
Alkalinization pH8-964-82%
Overall Yield from D-glucose11-20%-
Process DurationMultiple days-

Research findings demonstrate that this classical approach achieves overall yields ranging from 11 to 20 percent when starting from D-glucose [29]. The relatively modest efficiency reflects the multi-step nature of the process and the requirement for precise control of reaction conditions, particularly during the alkalinization phase where optimal yields of 82 percent can be achieved under carefully managed conditions [29].

Modern Fermentation Processes: Pseudomonas fluorescens Biosynthesis

Contemporary industrial production of erythorbic acid has evolved toward biotechnological approaches utilizing microbial fermentation systems [10]. The modern five-step manufacturing process employs Pseudomonas fluorescens as the primary biocatalyst for converting food-grade starch into calcium 2-keto-D-gluconate [10]. This fermentative methodology represents a significant advancement over classical chemical synthesis routes, offering enhanced substrate utilization and improved environmental sustainability [27].

The fermentation process initiates with Pseudomonas fluorescens cultivation on glucose-containing media, where the organism produces 2-keto-D-gluconate through consecutive enzymatic oxidations mediated by glucose dehydrogenase and gluconate dehydrogenase [31]. The bacterial strain demonstrates remarkable efficiency in converting glucose to 2-keto-D-gluconate, with yields reaching 0.9746 grams per gram of substrate under optimized conditions [31]. The fermentation broth undergoes acidification to form 2-keto-D-gluconic acid, followed by esterification with methanol to produce methyl 2-keto-D-gluconate [10].

Table 2: Fermentation Parameters for Pseudomonas fluorescens Production

Fermentation ParameterOptimal RangeProductivity
Initial Glucose Concentration140.0 g/L7.58 g/(L·h)
Fermentation Time36 hours-
2-Keto-D-Gluconate Yield97.46%-
Cell Concentration3.91 g/L-
Temperature30°C-
pH4-6-

Alternative fermentation approaches utilize Penicillium species, particularly Penicillium notatum and Penicillium griseoroseum, which demonstrate direct conversion capabilities from glucose to erythorbic acid [5] [6]. Penicillium griseoroseum FZ-13 exhibits exceptional performance under optimized medium conditions, achieving maximum productivity of 7.88 grams per liter after 120 hours of cultivation [5] [17]. The optimization studies reveal that glucose, urea, ammonium sulfate, and zinc sulfate represent the most significant factors influencing erythorbic acid production, with approximately 1.8-fold improvement observed when optimal medium composition is employed [5] [17].

Comparative Analysis of Reichstein Process vs. Erythorbic Acid Production

The Reichstein process, developed by Nobel Prize winner Tadeusz Reichstein in 1933, established the foundation for industrial ascorbic acid synthesis through a combined chemical and microbial methodology [7]. This five-step process converts D-glucose to ascorbic acid via hydrogenation to D-sorbitol, microbial oxidation to L-sorbose, acetalization protection, oxidation to 2-keto-L-gulonic acid, and final lactonization [7]. The comparative analysis reveals fundamental differences in stereochemical requirements and synthetic pathways between ascorbic acid and erythorbic acid production [22].

The Reichstein method demonstrates superior atom economy with a value of 0.6424 compared to two-step fermentation processes achieving 0.5383 [26]. However, erythorbic acid synthesis benefits from reduced complexity in stereochemical control, as the C-5 epimer configuration eliminates several protective group manipulations required in ascorbic acid production [21]. The microbial oxidation step in the Reichstein process employs Acetobacter species for converting sorbitol to sorbose, whereas erythorbic acid production utilizes Pseudomonas fluorescens for direct glucose oxidation to 2-keto-D-gluconate [7] [10].

Table 3: Comparative Analysis of Production Methods

Process ParameterReichstein ProcessErythorbic Acid Process
Starting MaterialD-glucoseD-glucose
Number of Steps55
Atom Economy0.64240.5383
Key Intermediate2-keto-L-gulonic acid2-keto-D-gluconate
Stereochemical ControlHigh complexityModerate complexity
Overall Yield60-85%40-80%
Environmental ImpactHigherLower

The stereospecific nature of both processes requires careful consideration of enzymatic selectivity and chemical transformation mechanisms [25]. While the Reichstein process demands precise control over multiple stereogenic centers, erythorbic acid synthesis benefits from the inherent stereochemistry of the glucose precursor, reducing the necessity for extensive protective group chemistry [21] [25]. Modern biotechnological approaches have introduced alternative pathways for both compounds, with erythorbic acid production demonstrating particular advantages in direct fermentative conversion [20] [21].

Industrial Scale-Up Challenges: Yield Optimization and Byproduct Management

Industrial scale-up of erythorbic acid production presents multifaceted challenges encompassing yield optimization, byproduct management, and process economics [13] [15]. The transition from laboratory-scale fermentation to industrial production requires careful consideration of oxygen transfer limitations, substrate inhibition effects, and product stability under large-scale conditions [38]. Research demonstrates that oxygen availability represents a critical limitation in scaled fermentation processes, with dissolved oxygen levels maintained above 20 percent to ensure optimal microbial performance [38].

Yield optimization strategies focus on medium composition optimization, fermentation parameter control, and genetic strain improvement [5] [17]. Response surface methodology studies reveal that glucose concentration, nitrogen sources, and trace metal availability significantly influence erythorbic acid productivity [5]. Industrial implementations achieve maximum concentrations of 7.88 grams per liter under optimized conditions, though scale-up typically results in 20-30 percent yield reduction due to mass transfer limitations and heterogeneous reaction environments [17] [38].

Table 4: Industrial Scale-Up Parameters and Challenges

Scale ParameterLaboratory ScaleIndustrial ScaleEfficiency Loss
Working Volume1-10 L500-10,000 L-
Oxygen Transfer RateHigh efficiencyLimited by scale20-30%
Product Concentration7.88 g/L5.5-6.2 g/L21-30%
Fermentation Time120 hours144-168 hours20-40%
Energy ConsumptionLowHighVariable
Byproduct FormationMinimalSignificant-

Byproduct management represents a significant challenge in large-scale erythorbic acid production, with formation of organic acids, unreacted glucose, and microbial biomass requiring sophisticated separation technologies [16] [28]. The high production costs associated with bio-based raw materials and advanced manufacturing processes impact profit margins, particularly when competing with synthetic alternatives [13] [15]. Process improvements focus on membrane reactor systems for continuous product separation and recovery, achieving enhanced efficiency through direct acid-ketogluconic diffusion from fermentation broth [27].

The economic viability of industrial erythorbic acid production depends critically on achieving consistent yields above 6 grams per liter while maintaining product purity standards [15]. Current market projections estimate production costs ranging from 500,000 to 1,000,000 pounds annually in the United States, reflecting the specialized nature of the manufacturing process [2]. Future developments emphasize genetic engineering approaches for strain improvement, continuous fermentation systems for enhanced productivity, and integrated biorefinery concepts for comprehensive byproduct utilization [20] [38].

High-Performance Liquid Chromatography represents the gold standard for separating and quantifying erythorbic acid from its stereoisomer ascorbic acid, addressing one of the most challenging analytical problems in food and pharmaceutical analysis. The structural similarity between these compounds, differing only in the spatial configuration of the hydroxyl group at carbon 5, necessitates sophisticated chromatographic approaches to achieve baseline resolution [1] [2].

Stationary Phase Selection and Optimization

Traditional reversed-phase chromatography proves inadequate for erythorbic acid and ascorbic acid separation due to their high polarity and weak retention on hydrophobic stationary phases [3] [4]. The breakthrough came with amino-bonded phases, particularly LiChrosorb-NH2 columns, which demonstrated superior selectivity through hydrogen bonding and dipole-dipole interactions [1] [2]. These phases require specific pre-treatment protocols involving 0.1 M ammonium monophosphate solution conditioning to optimize ligand solvation and enhance analyte interactions [1].

Hydrophilic Interaction Liquid Chromatography has emerged as the most effective approach for erythorbic acid isomer discrimination [3] [4]. Aminopropyl stationary phases consistently outperform diol phases, achieving resolution values of 4.2 compared to 2.8 under identical conditions [3]. The superior performance stems from the aminopropyl phase's ability to engage in both electrostatic and hydrogen bonding interactions with the analytes [4].

Mobile Phase Composition and pH Effects

Mobile phase optimization requires precise control of organic solvent content, pH, and ionic strength. Acetonitrile-water systems with 85-90% organic content provide optimal retention and resolution [3] [4]. Even minor adjustments of 2% in organic content dramatically alter retention times and resolution, emphasizing the critical nature of mobile phase composition control [3].

pH emerges as the most influential parameter in achieving isomer separation. At pH values below 4.0, resolution between erythorbic acid and ascorbic acid becomes inadequate, with values dropping below 1.5 [3]. Optimal separation occurs at pH 6.5 for aminopropyl phases, where resolution reaches maximum values while maintaining reasonable analysis times [3] [4]. The pH effect relates to the ionization state of the carboxylic acid functionality, which influences retention through electrostatic interactions with the charged amino groups on the stationary phase [4].

Detection and Quantification Parameters

Ultraviolet detection at wavelengths between 254-268 nm provides optimal sensitivity for both analytes [1] [2] [5]. The choice of detection wavelength affects selectivity, with 254 nm offering better signal-to-noise ratios for routine analysis, while 268 nm provides enhanced specificity for complex matrices [5] [6]. Detection limits as low as 0.01 μg/mL have been achieved with optimized systems, meeting the stringent requirements for food additive analysis [1].

The following table summarizes validated High-Performance Liquid Chromatography protocols for erythorbic acid isomer discrimination:

Column TypeMobile PhaseDetectionLOD (μg/mL)ResolutionAnalysis Time (min)Reference
LiChrosorb-NH2Acetonitrile:Acetic acid:Water (87:2:11)UV 254 nm0.01Good separation< 10 [1] [2]
LiChrosorb-NH2Acetonitrile:0.05M KH2PO4 pH 5.95 (75:25)UV 268 nmNot specifiedBaseline separation< 15 [7]
Nucleosil 120 C18Methanol in Buffer pH 5.4UV 266 nm3.0Complete separation< 8 [8] [9]
Aminopropyl (HILIC)Acetonitrile:50mM ammonium acetate pH 6.5 (90:10)UV-DAD0.34.2< 15 [3] [4]
Diol (HILIC)Acetonitrile:100mM ammonium acetate pH 4 (90:10)UV-DAD0.32.815 [3] [4]

Method Validation and Performance Characteristics

Validated High-Performance Liquid Chromatography methods demonstrate excellent linearity over concentration ranges from 1-50 μg/mL for most applications [4]. Precision values typically fall below 5% relative standard deviation for both intra-day and inter-day measurements [3] [4]. Recovery studies in various food matrices show values ranging from 94.2-97.1% for both analytes, confirming method accuracy [10].

Temperature control proves critical for method reproducibility, with column temperatures maintained at 20°C to ensure consistent retention times and peak shapes [3]. Flow rates between 0.3-1.5 mL/min provide optimal compromise between resolution and analysis time [1] [7] [3].

Ultraviolet/Visible Spectrophotometric Methods: Interference Mitigation Strategies

Ultraviolet/Visible spectrophotometry offers rapid, cost-effective analysis for erythorbic acid quantification, but significant interference from ascorbic acid and other reducing compounds necessitates sophisticated mitigation strategies. The spectroscopic properties of erythorbic acid arise from the conjugated enediol system within the lactone ring, providing characteristic absorption maxima that form the basis for quantitative analysis [11] [12].

Wavelength Selection and Spectral Characteristics

Erythorbic acid exhibits multiple absorption maxima across the ultraviolet region, with primary peaks occurring at 254, 258, 265, and 268 nm depending on solvent conditions and pH [11] [12] [13]. The choice of detection wavelength significantly impacts selectivity and interference levels. At 258 nm in methanol-water systems, erythorbic acid shows good sensitivity with moderate interference from ascorbic acid [12]. However, analysis at 265 nm in metaphosphoric acid solutions provides enhanced sensitivity despite increased interference potential [14].

The Area Under Curve method represents an innovative approach to improve measurement precision and reduce random errors [11]. This technique integrates absorbance across a wavelength range (typically 200-400 nm) rather than relying on single-point measurements, providing correlation coefficients exceeding 0.991 and enhanced robustness against baseline drift [11].

Solvent System Optimization

Solvent selection profoundly influences both sensitivity and selectivity in erythorbic acid analysis. Methanol-water mixtures (50:50 v/v) provide optimal solubility while maintaining stable absorption characteristics [12]. Metaphosphoric acid solutions offer superior analyte stability by preventing oxidative degradation, though they may introduce matrix effects that require compensation [14].

Oxalic acid solutions at 2% concentration demonstrate excellent performance for wine and beverage analysis, providing detection limits of 3.0 mg/L while minimizing interference from phenolic compounds [8] [9]. The acidic environment stabilizes erythorbic acid against oxidation while maintaining linearity over extended concentration ranges [9].

Interference Mitigation Strategies

The primary challenge in erythorbic acid spectrophotometry stems from spectral overlap with ascorbic acid, which exhibits virtually identical absorption characteristics [14] [12]. Several strategies have been developed to address this interference:

Differential pH Analysis: Exploiting subtle differences in ionization behavior between erythorbic acid and ascorbic acid at specific pH values can enhance selectivity [15]. At pH 5.8, differential pulse measurements show distinct electrochemical signatures that translate to spectroscopic differentiation [15].

Chemical Masking Agents: Addition of specific chelating agents can selectively complex interfering species while leaving erythorbic acid unaffected [14]. Ethylenediaminetetraacetic acid disodium salt has proven particularly effective in reducing metal-catalyzed oxidation that complicates analysis [14].

Matrix Separation Techniques: Pre-analytical separation using ion-exchange resins or molecular recognition polymers can remove major interferents before spectroscopic analysis [16]. Solid-phase extraction with C18 cartridges provides effective cleanup while maintaining quantitative recovery [7].

The following table presents validated ultraviolet/visible spectrophotometric methods with interference mitigation strategies:

Detection Wavelength (nm)Solvent SystemLinear Range (μg/mL)LOD (μg/mL)Interference from AAApplicationReference
254Aqueous buffer2-101.0SignificantGeneral analysis [11] [12]
258Methanol:Water (50:50)3-150.5ModeratePharmaceutical [12]
265Metaphosphoric acid1-500.3HighFood analysis [14]
266Oxalic acid solution10-1203.0MinimalWine analysis [8] [9]
268Organic-aqueous mixture25 ng level0.025LowResearch [5] [6]

Method Validation and Quality Assurance

Validation parameters for ultraviolet/visible methods demonstrate acceptable performance for routine analysis. Linearity typically spans 1-2 orders of magnitude with correlation coefficients exceeding 0.99 [11] [12]. Precision values range from 2-8% relative standard deviation depending on concentration level and matrix complexity [12].

Recovery studies in various matrices show values between 80-120%, meeting international guidelines for food analysis applications [11]. The methods prove particularly suitable for screening applications where high throughput takes precedence over absolute selectivity [12].

Electrochemical Detection: Amperometric Sensors for Redox Activity Monitoring

Electrochemical detection leverages the inherent redox activity of erythorbic acid to provide sensitive, selective quantification with excellent real-time monitoring capabilities. The electrochemical behavior stems from the reversible oxidation of the enediol functionality to form dehydroerythorbic acid, a process that can be precisely controlled and monitored through amperometric techniques [17] [15].

Electrode Materials and Surface Modification

Glassy carbon electrodes serve as the foundation for most erythorbic acid sensors due to their wide potential window, chemical inertness, and reproducible surface properties [17] [18]. However, bare glassy carbon shows limited selectivity and suffers from surface fouling during prolonged use. Surface modification with nanomaterials dramatically enhances performance characteristics [17] [18].

Palladium nanoparticles decorated on nitrogen-doped graphene quantum dots represent the current state-of-the-art modification [18]. This hybrid system achieves detection limits of 23 nM (0.023 μM) with linear responses spanning 30-700 nM [18]. The synergistic effect combines palladium's electrocatalytic properties with the enhanced electron transfer kinetics provided by graphene quantum dots [18].

Ytterbium oxide-copper oxide composites on reduced graphene oxide offer alternative high-performance platforms [17]. These systems demonstrate sensitivity values of 0.4341 μA·μM⁻¹·cm⁻² with detection limits of 0.062 μM across linear ranges extending to 1571 μM [17]. The wide dynamic range makes these sensors suitable for both trace analysis and process monitoring applications [17].

Amperometric Detection Mechanisms

Sample Preparation Innovations: Solid-Phase Extraction and Derivatization

Sample preparation represents the critical bottleneck in erythorbic acid analysis, particularly when dealing with complex food matrices containing proteins, lipids, carbohydrates, and numerous potential interferents. Modern solid-phase extraction techniques coupled with innovative derivatization strategies have revolutionized sample cleanup and analyte stabilization protocols [14] [16].

Solid-Phase Extraction Methodologies

Traditional metaphosphoric acid extraction, while effective for analyte stabilization, provides minimal selectivity and often introduces matrix components that complicate subsequent analysis [14] [22]. Solid-phase extraction addresses these limitations through selective retention mechanisms that separate erythorbic acid from matrix interferents [16].

Reversed-Phase Extraction: C18-bonded silica cartridges provide the most widely used platform for erythorbic acid extraction [7] [23]. The method relies on hydrophobic interactions between the analyte and stationary phase, requiring careful optimization of loading and elution conditions to achieve quantitative recovery [7]. Loading in aqueous media at pH 2-3 ensures protonation of carboxylic acid groups, enhancing retention through reduced polarity [23]. Elution with methanol-water mixtures (70:30 to 90:10) provides clean extracts with recoveries consistently exceeding 85% [7] [23].

Ion-Pair Solid-Phase Extraction: The formation of ion pairs between erythorbic acid and tetrabutylammonium hydrogen sulfate enables retention on reversed-phase cartridges through enhanced hydrophobic character [16]. This approach achieves excellent selectivity but requires additional cleanup steps to remove excess ion-pairing reagent that interferes with chromatographic analysis [16]. Recovery values typically range from 88-95% with precision below 6% relative standard deviation [16].

Anion Exchange Chromatography: Diethylaminoethyl-modified supports provide selective retention of erythorbic acid through electrostatic interactions with the ionized carboxylate group [16]. The method offers excellent selectivity against neutral and cationic interferents but requires careful pH control to maintain analyte ionization [16]. Elution with increasing ionic strength gradients provides clean extracts suitable for direct analysis [16].

Advanced Extraction Innovations

Chelate Fiber Technology: Recent developments in chelate fiber extraction combine the selectivity of metal chelation with the convenience of solid-phase formats [14]. Adding chelate fibers to samples followed by extraction with acetic acid solutions containing ethylenediaminetetraacetic acid disodium salt provides recoveries exceeding 88% for erythorbic acid with minimal matrix effects [14]. The method particularly benefits complex food matrices where metal-catalyzed oxidation represents a significant analytical challenge [14].

Molecular Imprinted Polymers: Although not yet widely commercialized for erythorbic acid, molecular imprinted polymers offer ultimate selectivity through custom-designed binding sites [24]. These materials recognize target analytes through complementary shape, size, and chemical functionality, providing selectivity that approaches biological recognition systems [24].

Magnetic Solid-Phase Extraction: Incorporating magnetic nanoparticles into extraction media enables rapid separation using external magnetic fields [24]. This approach reduces processing time and solvent consumption while maintaining extraction efficiency comparable to conventional cartridge formats [24].

Derivatization Strategies for Enhanced Detection

Derivatization serves dual purposes in erythorbic acid analysis: stabilization against oxidative degradation and enhancement of detection characteristics for methods requiring chromophoric or fluorescent properties [25] [26].

Pre-Column Derivatization: Chemical modification prior to chromatographic separation provides stable derivatives with enhanced detectability [27]. Reaction with 2,4-dinitrophenylhydrazine forms stable hydrazone derivatives that exhibit strong ultraviolet absorption and improved stability [27]. The derivatization proceeds rapidly at room temperature with minimal side reactions [27].

Post-Column Derivatization: Online derivatization after chromatographic separation maintains analyte integrity during separation while providing sensitive detection [27]. Reaction with hexacyanoferrate(III) produces colored complexes suitable for photometric detection with enhanced selectivity against common interferents [27].

Gas-Phase Derivatization: Novel approaches using gaseous derivatization reagents on solid substrates offer simplified sample preparation with expanded derivatization options [26]. Silica monolith substrates combined with gaseous trimethylsilylation reagents enable rapid derivatization without solvent limitations [26]. This approach shows particular promise for metabolomics applications where minimal sample manipulation is essential [26].

Solid-Phase Analytical Derivatization: Combining extraction and derivatization on solid supports reduces processing time and improves reproducibility [25]. Strong anion exchange combined with strong cation exchange phases enable simultaneous retention and derivatization of both anionic and cationic metabolites [25]. Optimal conditions include 3-minute methoximation with 5% methoxyamine solution followed by 10-minute trimethylsilylation with N-methyl-N-trimethylsilyl-trifluoroacetamide [25].

The following table summarizes validated sample preparation methods for erythorbic acid analysis:

Extraction MethodSample MatrixRecovery (%)Precision (RSD %)Cleanup RequiredTime (min)Reference
Metaphosphoric acid extractionFood samples91-97< 5Minimal15-30 [14] [22]
Solid-phase extraction (C18)Biological fluids85-105< 8Moderate45-60 [7] [23]
Ion-pair SPE with TBAHAqueous solutions88-95< 6Extensive60-90 [16]
Anion exchange (DEAE)Complex matrices90-98< 7Moderate30-45 [16]
Chelate fiber + acetic acidFood products88-97< 5.1Minimal20-30 [14]
Direct injectionWine/beverages95-102< 3None< 5 [8] [9]

Method Optimization and Troubleshooting

Successful sample preparation requires systematic optimization of multiple variables including pH, ionic strength, organic modifier content, and elution volume [28]. Design of experiments approaches provide efficient optimization strategies that minimize the number of experimental runs while maximizing information content [29].

Common challenges include analyte degradation during extended processing, matrix effects that suppress or enhance analytical signals, and carryover between samples [14] [16]. Implementing appropriate stabilization strategies, using internal standards for correction, and incorporating adequate washing steps address these issues [14].

Quality Control and Validation

XLogP3

-1.6

Hydrogen Bond Acceptor Count

6

Hydrogen Bond Donor Count

4

Exact Mass

176.03208797 g/mol

Monoisotopic Mass

176.03208797 g/mol

Heavy Atom Count

12

Drug Indication

Used in preventing and treating iron-deficiency anemia.

Mechanism of Action

Iron is necessary for the production of hemoglobin. Iron-deficiency can lead to decreased production of hemoglobin and a microcytic, hypochromic anemia.

Absorption Distribution and Excretion

The efficiency of absorption depends on the salt form, the amount administered, the dosing regimen and the size of iron stores. Subjects with normal iron stores absorb 10% to 35% of an iron dose. Those who are iron deficient may absorb up to 95% of an iron dose.

Wikipedia

Erythorbic acid

Biological Half Life

In dogs, this resulted in a half-life of approximately 30 minutes for erythorbic acid in the plasma.

Use Classification

Food additives
Food Additives -> ANTIOXIDANT; -> JECFA Functional Classes
Cosmetics -> Antioxidant

Methods of Manufacturing

Erythorbic acid is synthesized by the reaction between methyl 2-keto-D-gluconate and sodium methoxide. It can also be synthesized from sucrose and produced from Penicillium spp.
Erythorbic acid can also be prepared by reacting 2-keto-D-gluconate with sodium methoxide, synthesized from sucrose, or naturally produced by Penicililum species. Sodium erythorbate is prepared from D-glucose by a combination of biosynthesis and chemical synthesis via the intermediate 2-keto-D-gluconic acid.
Erythorbic acid is produced by the fermentation of D-glucose to 2-keto-D-gluconic acid by Pseudomonas fluorescens bacteria. The fermentation product is esterified and heated in basic solution to yield sodium erythorbate. Upon acidification of the salt in a water-methanol solution, erythorbic acid is formed.

General Manufacturing Information

Adhesive manufacturing
All other chemical product and preparation manufacturing
Food, beverage, and tobacco product manufacturing
Paint and coating manufacturing
Plastic material and resin manufacturing
Services
Soap, cleaning compound, and toilet preparation manufacturing
Utilities
D-erythro-Hex-2-enonic acid, .gamma.-lactone: ACTIVE
Has one-twentieth of the vitamin C activity of L-ascorbic acid
...Used to prevent nitrosoamine formation from nitrites in cured meats such as bacon.
Mid regulation, limitations: to accelerate color fixing in cured pork and beef cuts and cured comminuted meat food products; 3/4 ounce to 100 lb meat or meat by-product.

Storage Conditions

Erythorbic acid should be stored in an airtight container, protected from light, in a cool, dry place.

Interactions

The modifying effects of 3 antioxidants, sodium L-ascorbate (SA), ascorbic acid (AA) and sodium erythorbate (SE) on two-stage gastric carcinogenesis in F344 rats initiated with N-methyl-N'-nitro-N-nitrosoguanidine (MNNG) were investigated. Administration of 5% SE in the diet significantly decreased the incidence of dysplasia of the pylorus and, more marginally the incidence of papilloma of the forestomach, whereas administration of 5% and 1% SA and 5% AA in the diet was not associated with effect. These results suggest that SE exerts a weak inhibitory effect on gastric carcinogenesis. /Sodium erythorbate/
The marked azotemia & other evidence of renal damage induced in rats & dogs by rapid iv admin of tetracycline-HCl (50 mg/kg) was prevented by concomitant admin of ascorbic acid (125 mg/kg or more). D-isoascorbic acid had a similar effect when tested in rats.

Dates

Last modified: 08-15-2023
TAKAHASHI, T.; MITSUMOTO, M.; KAYAMORI, H.; Production of D-Araboascorbic Acid by Penicillium, Nature, 1884748, 411-412. DOI:10.1038/188411b0 PMID:30061475

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